molecular formula C19H19NO5 B3109383 trans-3-(Benzyloxymethyl)cyclobutyl4-nitrobenzoate CAS No. 172324-70-8

trans-3-(Benzyloxymethyl)cyclobutyl4-nitrobenzoate

Cat. No. B3109383
CAS RN: 172324-70-8
M. Wt: 341.4 g/mol
InChI Key: ZUMRTMZYWBVEBP-UHFFFAOYSA-N
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Description

“trans-3-(Benzyloxymethyl)cyclobutyl4-nitrobenzoate” is a chemical compound with the CAS Number: 172324-70-8 . It has a molecular weight of 341.36 . The IUPAC name for this compound is (1r,3r)-3-((benzyloxy)methyl)cyclobutyl 4-nitrobenzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19NO5/c21-19(16-6-8-17(9-7-16)20(22)23)25-18-10-15(11-18)13-24-12-14-4-2-1-3-5-14/h1-9,15,18H,10-13H2/t15-,18- . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Chiral Organocatalysts in Synthesis

Chiral 2-aminobenzimidazole bifunctional organocatalysts have shown significant effectiveness in catalyzing Michael addition reactions, demonstrating the role of guanidine and dimethylamine moieties in catalysts under various conditions (Lee et al., 2012). This research highlights the importance of catalyst design in achieving high chemical yields and enantioselectivity in synthesis.

Catalysis by Pd(II) Complexes

Studies on Pd(II) complexes with N,S-heterocyclic carbene ligands have revealed their activity towards Suzuki-Miyaura coupling of aryl bromides and activated aryl chlorides, offering insights into the role of ligand design in catalytic efficiency (Yen et al., 2007). Such research underscores the significance of metal-ligand interactions in the development of catalytic processes.

Ring-Opening Reactions for Heterocycle Synthesis

Research on the ring-opening reactions of cyclopropane derivatives with BF3·OEt2, leading to aroylmethylidene malonates, demonstrates the potential of these transformations in generating precursors for heterocycles like imidazoles, quinoxalines, and benzo[1,4]thiazines (Selvi & Srinivasan, 2014). This example illustrates the versatility of organometallic reactions in organic synthesis.

Inclusion Complex Formation

The formation of crystalline inclusion complexes mediated by C–H···O hydrogen bonding in compounds such as 1,3,5-Tris(4-nitrobenzoyl)benzene indicates the significance of molecular interactions in material science and the development of new materials (Pigge et al., 2000).

Sonogashira Coupling under Amine-Free Conditions

Research into amine-free Sonogashira cross-coupling reactions in air using N/O-functionalized N-heterocyclic carbene complexes of palladium highlights the ongoing innovation in cross-coupling methodologies, contributing to more sustainable and efficient synthetic strategies (Ray et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

[3-(phenylmethoxymethyl)cyclobutyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-19(16-6-8-17(9-7-16)20(22)23)25-18-10-15(11-18)13-24-12-14-4-2-1-3-5-14/h1-9,15,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMRTMZYWBVEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156154
Record name Cyclobutanol, 3-[(phenylmethoxy)methyl]-, 1-(4-nitrobenzoate), trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-(Benzyloxymethyl)cyclobutyl4-nitrobenzoate

CAS RN

172324-70-8
Record name Cyclobutanol, 3-[(phenylmethoxy)methyl]-, 1-(4-nitrobenzoate), trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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